molecular formula C23H32O3 B12750507 Estradiol 17-pivalate CAS No. 24894-50-6

Estradiol 17-pivalate

Cat. No.: B12750507
CAS No.: 24894-50-6
M. Wt: 356.5 g/mol
InChI Key: SLOFBKMZOOTTDZ-WCZGSDDISA-N
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Description

Estradiol 17-pivalate, also known as estradiol trimethyl acetate, is an estrogen medication and an ester of estradiol. It is specifically a pivalic acid (trimethylacetic acid) ester of estradiol. This compound is used in hormone therapy and has been marketed under various brand names, including Estrotate .

Preparation Methods

Estradiol 17-pivalate can be synthesized through the esterification of estradiol with pivalic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired esterification . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Estradiol 17-pivalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures to optimize the reaction rates and yields

Scientific Research Applications

Estradiol 17-pivalate has a wide range of scientific research applications, including:

Mechanism of Action

Estradiol 17-pivalate exerts its effects by binding to estrogen receptors (ER) in target tissues. The binding of estradiol to ER leads to the activation of the receptor, which then modulates gene transcription and expression in ER-expressing cells. This modulation of gene expression is the predominant mechanism by which estradiol mediates its biological effects in the body . The molecular targets and pathways involved include the ERα and ERβ subtypes, which are located in various tissues such as the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Comparison with Similar Compounds

Estradiol 17-pivalate can be compared with other similar compounds, such as:

This compound is unique due to its specific esterification with pivalic acid, which affects its pharmacokinetics and biological activity. The choice of ester can influence the duration of action, absorption, and metabolism of the compound, making this compound distinct from its counterparts .

Properties

CAS No.

24894-50-6

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C23H32O3/c1-22(2,3)21(25)26-20-10-9-19-18-7-5-14-13-15(24)6-8-16(14)17(18)11-12-23(19,20)4/h6,8,13,17-20,24H,5,7,9-12H2,1-4H3/t17-,18-,19+,20+,23+/m1/s1

InChI Key

SLOFBKMZOOTTDZ-WCZGSDDISA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C(C)(C)C)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C(C)(C)C)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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